N3-L-Dab(Boc)-OH

Description

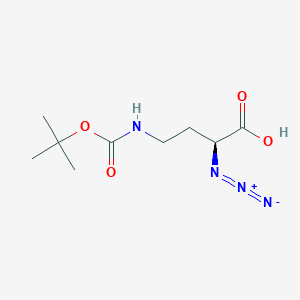

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-4-6(7(14)15)12-13-10/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMWKZYQNHSSAD-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N3-L-Dab(Boc)-OH: Properties and Applications

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

N3-L-Dab(Boc)-OH, chemically known as (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid derivative of significant interest in medicinal chemistry, peptide synthesis, and drug development.[1][2] Its unique bifunctional nature, featuring a terminal azide group and a Boc-protected amine, makes it a versatile building block for the introduction of bioorthogonal handles into peptides and other biomolecules. This guide provides a detailed overview of its chemical and physical properties, alongside experimental protocols for its application in solid-phase peptide synthesis (SPPS) and click chemistry.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Synonyms | (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH | |

| CAS Number | 1932403-71-8 | |

| Molecular Formula | C₉H₁₆N₄O₄ | |

| Molecular Weight | 244.25 g/mol | |

| Appearance | White crystalline powder | |

| Purity | ≥ 99% (HPLC, TLC) | |

| Melting Point | 95 - 97 °C | |

| Optical Rotation | [a]²⁰D = -90 ± 1 ° (c=1 in DMF) | |

| Storage Conditions | 0 - 8 °C |

Chemical Reactivity and Stability

The utility of this compound stems from the orthogonal reactivity of its two key functional groups: the azide and the Boc-protected amine.

-

Azide Group: The terminal azide (N₃) is a bioorthogonal functional group, meaning it is stable and non-reactive under most biological conditions. It is stable to the acidic and basic conditions typically employed in solid-phase peptide synthesis, such as treatment with trifluoroacetic acid (TFA) for cleavage and piperidine for Fmoc deprotection. This stability allows for its site-specific incorporation into a peptide sequence, after which it can selectively participate in "click chemistry" reactions.

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the γ-amino group of the diaminobutyric acid backbone. The Boc group is stable under basic conditions but is readily cleaved under acidic conditions, typically using a strong acid like trifluoroacetic acid (TFA). This acid lability allows for selective deprotection of the γ-amine for further functionalization after the peptide chain has been assembled.

Solubility Profile

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, general principles for Boc-protected amino acids suggest good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is also expected to be soluble in solvents like chloroform and dichloromethane. Water solubility is generally lower for Boc-protected amino acids compared to their unprotected counterparts. For practical applications in peptide synthesis, DMF is a commonly used solvent.

Applications in Peptide Synthesis and Bioconjugation

This compound is a key reagent for the synthesis of modified peptides and bioconjugates. Its primary applications lie in its use as a building block in SPPS and its subsequent reaction via click chemistry.

Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis protocols. The azide group is stable throughout the synthesis cycles.

Logical Workflow for SPPS Incorporation

Caption: Workflow for incorporating this compound in SPPS.

Experimental Protocol: Representative SPPS Coupling

This protocol describes a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using HBTU as the coupling agent.

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling:

-

In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).

-

Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.

-

The resin is now ready for the next deprotection and coupling cycle.

Click Chemistry: Bioorthogonal Ligation

Once incorporated into a peptide, the azide functionality of the Dab residue serves as a handle for bioorthogonal ligation via click chemistry. This allows for the covalent attachment of various molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

Signaling Pathway Diagram for Click Chemistry Applications

Caption: Pathway from azido-peptide to bioconjugate.

This compound is compatible with the two main types of azide-alkyne cycloadditions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction that requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Protocol: Representative CuAAC Reaction

This protocol outlines a general procedure for a CuAAC reaction with an azido-peptide on-resin.

-

Resin Preparation: Swell the azido-peptide-resin in a DMF/water (4:1) mixture.

-

Reaction Mixture:

-

Add the alkyne-containing molecule (5-10 equivalents) to the resin.

-

Add sodium ascorbate (1-5 equivalents).

-

Add copper(II) sulfate pentahydrate (0.1-0.5 equivalents).

-

-

Reaction: Agitate the mixture at room temperature for 4-16 hours. The solution will typically turn yellow-orange.

-

Washing: Wash the resin with DMF, water, and DCM to remove excess reagents and the copper catalyst.

-

Cleavage and Purification: Cleave the peptide from the resin using a standard TFA cleavage cocktail and purify by HPLC.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a combination of analytical techniques.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. |

| Thin-Layer Chromatography (TLC) | For rapid monitoring of reaction progress and purity assessment. |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and exact molecular weight. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the molecule. |

Conclusion

This compound is a valuable and versatile building block for chemical biology and drug development. Its well-defined chemical properties and the orthogonal reactivity of its azide and Boc-protected amine functionalities allow for its straightforward incorporation into peptides and subsequent modification through robust click chemistry reactions. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this powerful reagent in their synthetic endeavors, paving the way for the development of novel peptide-based therapeutics, diagnostics, and research tools.

References

Technical Guide: (S)-2-azido-4-[Boc-amino]butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-azido-4-[Boc-amino]butanoic acid, a valuable synthetic building block in chemical biology and drug discovery. This document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its applications.

Chemical Structure and Properties

(S)-2-azido-4-[Boc-amino]butanoic acid, also known by its IUPAC name (S)-4-azido-2-((tert-butoxycarbonyl)amino)butanoic acid, is a non-canonical amino acid. The presence of the azido group allows for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC). The Boc (tert-butoxycarbonyl) protecting group on the alpha-amine allows for its use in solid-phase peptide synthesis (SPPS) and other organic synthesis applications where selective deprotection is required.

Chemical Structure:

A Comprehensive Technical Guide to Azido-L-Dab(Boc)-OH

This technical guide provides an in-depth overview of the physical characteristics and synthesis of Azido-L-Dab(Boc)-OH, a valuable building block in peptide synthesis and bioconjugation. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Physical Characteristics

Azido-L-Dab(Boc)-OH, systematically named (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-natural amino acid derivative. The presence of an azido group provides a versatile handle for "click chemistry" reactions, while the Boc protecting group allows for its use in standard peptide synthesis protocols.

Quantitative Data Summary

The physical properties of Azido-L-Dab(Boc)-OH are summarized in the table below. Data has been compiled from various chemical suppliers and may show slight variations.

| Property | Value |

| Systematic Name | (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic acid |

| Common Names | N3-L-Dab(Boc)-OH, Azido-L-Dab(Boc)-OH |

| CAS Number | 1932403-71-8, 120042-08-2 |

| Molecular Formula | C9H16N4O4 |

| Molecular Weight | 244.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 95 - 97 °C |

| Optical Rotation | [α]D²⁰ = -90 ± 1° (c=1 in DMF) |

| Purity | ≥95% (typically ≥99% by HPLC) |

| Storage Conditions | 0 - 8 °C or -20 °C for long-term storage |

Experimental Protocols

The synthesis of Azido-L-Dab(Boc)-OH is typically achieved in a two-step process starting from the readily available Nα-Boc-L-glutamine (Boc-Gln-OH). The first step involves a Hofmann rearrangement to produce Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH). The second step is a diazotransfer reaction to convert the side-chain primary amine of Boc-Dab-OH into an azide.

Synthesis of Azido-L-Dab(Boc)-OH

Step 1: Synthesis of Nα-Boc-L-2,4-diaminobutyric acid (Boc-Dab-OH)

This step is achieved through a Hofmann rearrangement of Nα-Boc-L-Gln-OH. A facile method utilizes a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in an aqueous medium.[1]

-

Materials:

-

Nα-Boc-L-Gln-OH

-

Poly[(4-diacetoxyiodo)styrene] (PSDIB)

-

Water

-

-

Procedure:

-

Suspend Nα-Boc-L-Gln-OH in water.

-

Add PSDIB to the suspension.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, filter off the polymer-supported reagent.

-

Wash the filtrate with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

Lyophilize the aqueous layer to obtain Boc-Dab-OH. This product is often of high purity and can be used in the next step without further purification.

-

Step 2: Synthesis of Azido-L-Dab(Boc)-OH

The conversion of the primary amine in Boc-Dab-OH to an azide is accomplished via a diazotransfer reaction. A common and effective reagent for this transformation is imidazole-1-sulfonyl azide hydrochloride (ISA·HCl) in the presence of a copper(II) catalyst.

-

Materials:

-

Boc-Dab-OH

-

Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve Boc-Dab-OH in a mixture of water and methanol.

-

Add a catalytic amount of CuSO₄·5H₂O.

-

Add imidazole-1-sulfonyl azide hydrochloride to the solution.

-

Adjust the pH of the reaction mixture to approximately 8-9 using a saturated aqueous solution of NaHCO₃. Maintain this pH throughout the reaction by periodic addition of the base.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure Azido-L-Dab(Boc)-OH.

-

This guide provides a foundational understanding of the physical characteristics and synthesis of Azido-L-Dab(Boc)-OH. Researchers are encouraged to consult the primary literature for further details and optimization of the described protocols.

References

A Technical Guide to N3-L-Dab(Boc)-OH: A Versatile Building Block for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N3-L-Dab(Boc)-OH (CAS Number: 1932403-71-8), a non-canonical amino acid that has emerged as a critical tool in modern medicinal chemistry and drug development. Its unique trifunctional nature, featuring a carboxylic acid, a Boc-protected amine, and a reactive azide group, makes it an invaluable building block for the precise construction of complex biomolecules, particularly in the field of antibody-drug conjugates (ADCs).

Core Compound Properties and Specifications

This compound, systematically named (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a derivative of L-diaminobutyric acid (L-Dab). The presence of the azide moiety allows for highly specific and efficient "click chemistry" reactions, while the Boc protecting group on the side-chain amine enables orthogonal protection strategies essential in peptide synthesis.

| Property | Value |

| CAS Number | 1932403-71-8 |

| Molecular Formula | C9H16N4O4 |

| Molecular Weight | 244.25 g/mol |

| Appearance | White crystalline powder[1] |

| Purity | ≥ 99% (HPLC, TLC)[1] |

| Melting Point | 95 - 97 °C[1] |

| Optical Rotation | [α]20/D = -90 ± 1 ° (c=1 in DMF)[1] |

| Storage Conditions | 0 - 8 °C or -20°C[1] |

| Solubility | Soluble in DMF and other organic solvents. |

| Synonyms | (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent application in bioconjugation are crucial for its effective utilization.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of similar amino acid derivatives, such as the Hofmann rearrangement of a protected L-glutamine derivative.

Step 1: Synthesis of Nα-Fmoc-L-Dab-OH from Fmoc-Gln-OH

-

Reaction Setup: Suspend Fmoc-Gln-OH in a mixed solvent system of acetonitrile, ethyl acetate, and water (e.g., 2:1:1 v/v/v).

-

Hofmann Rearrangement: Add iodobenzene diacetate (PhI(OAc)2) to the suspension and stir at room temperature for 48-72 hours.

-

Work-up and Isolation: After the reaction is complete, perform an appropriate work-up, which may include extraction and washing steps, to isolate the crude Fmoc-Dab-OH.

-

Purification: Purify the product by column chromatography to obtain pure Fmoc-Dab-OH.

Step 2: Boc Protection of the Side-Chain Amine

-

Reaction Setup: Dissolve Fmoc-Dab-OH in a mixture of acetone and water.

-

Bocylation: Add di-tert-butyl dicarbonate ((Boc)2O) to the solution and adjust the pH to 7.5-8 with a suitable base (e.g., NaOH).

-

Reaction Monitoring: Stir the reaction mixture for several hours, monitoring the progress by TLC or HPLC.

-

Work-up and Isolation: Upon completion, perform an acidic work-up and extract the product with an organic solvent.

-

Purification: Purify the resulting Fmoc-Dab(Boc)-OH by column chromatography.

Step 3: Azidation of the α-carbon (Conceptual)

-

Activation of the α-carbon: The α-amino group of a suitable L-Dab derivative (with the side-chain amine protected) would first need to be replaced with a good leaving group, a process that can be challenging and may involve multiple steps, potentially including diazotization followed by nucleophilic substitution.

-

Azide Introduction: The activated intermediate would then be reacted with an azide source, such as sodium azide, in a suitable solvent to introduce the azide moiety at the α-position via an SN2 reaction, leading to the desired this compound. The stereochemistry at the α-carbon must be carefully controlled throughout this process.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be readily incorporated into peptide chains using standard Fmoc-based SPPS protocols.

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin) and perform the initial amino acid couplings to build the desired peptide sequence.

-

Fmoc Deprotection: Before coupling this compound, deprotect the N-terminal Fmoc group of the growing peptide chain using a solution of piperidine in DMF.

-

Coupling of this compound:

-

Dissolve this compound and a coupling agent (e.g., HBTU/HATU) in DMF.

-

Add a base such as DIPEA to the solution.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test to ensure completion.

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Continuation of Synthesis: Continue with subsequent Fmoc deprotection and coupling cycles to complete the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA with scavengers).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction is a highly efficient method for conjugating the azide-containing peptide with an alkyne-functionalized molecule.

-

Reactant Preparation:

-

Dissolve the azide-containing peptide in a suitable solvent mixture (e.g., DMF/water).

-

Dissolve the alkyne-functionalized molecule in a compatible solvent.

-

-

Catalyst Preparation:

-

Prepare a stock solution of a copper(I) source, typically generated in situ from copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.

-

The use of a copper-stabilizing ligand, such as THPTA, is recommended to improve reaction efficiency and protect biomolecules.

-

-

Reaction Execution:

-

Combine the azide-peptide and the alkyne molecule in the reaction vessel.

-

Add the sodium ascorbate solution, followed by the copper(II) sulfate solution (pre-mixed with the ligand if used).

-

Agitate the reaction mixture at room temperature for 4-16 hours.

-

-

Purification: Purify the resulting triazole-linked conjugate using reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry alternative, ideal for applications in living systems or with copper-sensitive molecules.

-

Reactant Preparation:

-

Dissolve the azide-containing peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4).

-

Dissolve a strained alkyne, such as a DBCO or BCN derivative, in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

-

Reaction Execution:

-

Mix the solutions of the azide-peptide and the strained alkyne. A slight molar excess of the strained alkyne is typically used.

-

Incubate the reaction mixture at room temperature or 37°C for 1-24 hours, depending on the reactants' concentrations and reactivity.

-

-

Purification: Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC.

Applications in Drug Development and Research

The primary application of this compound is in the site-specific modification of peptides and proteins. This is particularly valuable in the development of:

-

Antibody-Drug Conjugates (ADCs): By incorporating this compound into a peptide linker, highly potent cytotoxic drugs can be attached to monoclonal antibodies. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by directing it specifically to cancer cells, thereby minimizing off-target toxicity.

-

Peptide-Drug Conjugates: Similar to ADCs, this compound can be used to link therapeutic payloads to targeting peptides.

-

Bioconjugation: It is used to attach biomolecules to other molecules or surfaces, which is essential for creating targeted drug delivery systems and diagnostic tools.

-

Development of Novel Biomaterials: Its stability and reactivity make it a useful component in the synthesis of new biomaterials with tailored properties.

-

Chemical Biology Research: this compound aids in the study of protein interactions and functions by allowing for the introduction of probes and labels.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway targeted by ADCs developed using this technology.

Caption: General workflow for the synthesis and application of this compound.

Caption: Detailed workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: HER2 signaling pathway and the mechanism of action of a targeted ADC.

References

A Technical Guide to N3-L-Dab(Boc)-OH: A Versatile Azido Amino Acid for Bioconjugation

For researchers, scientists, and professionals in drug development, the strategic incorporation of bioorthogonal handles into peptides and other biomolecules is paramount for advancing therapeutic and diagnostic agents. N3-L-Dab(Boc)-OH, an azido-functionalized derivative of L-2,3-diaminopropionic acid, has emerged as a critical building block in this endeavor. Its azide moiety provides a versatile reactive partner for "click chemistry," enabling precise and efficient conjugation under biocompatible conditions. This technical guide provides an in-depth overview of the core properties, experimental applications, and logical workflows associated with this compound.

Core Molecular Data

The fundamental properties of this compound are summarized below. This quantitative data is essential for accurate experimental design, including molar calculations for synthesis and conjugation reactions.

| Property | Value | Source(s) |

| Molecular Formula | C9H16N4O4 | [1][2][3] |

| Molecular Weight | 244.25 g/mol | [2][4] |

| CAS Number | 1932403-71-8 |

Key Applications in Bioconjugation and Peptide Synthesis

This compound is primarily utilized as a chemical building block for modern bioconjugation and chemical biology research. The presence of a terminal azide (N3) group allows for its participation in highly selective and bioorthogonal ligation reactions. The tert-butyloxycarbonyl (Boc) protecting group on the side chain ensures stability during synthetic procedures and can be removed under controlled acidic conditions to expose a free amine for further functionalization.

Key applications include:

-

Peptide Synthesis : It serves as a building block in the synthesis of modified peptides, enhancing therapeutic efficacy.

-

Drug Development : It plays a crucial role in designing new pharmaceuticals, such as prodrugs, to improve bioavailability.

-

Bioconjugation : The compound is used to attach biomolecules to other molecules or surfaces, which is vital for creating targeted drug delivery systems.

-

Antibody-Drug Conjugates (ADCs) : The azide group is fundamental for constructing ADCs, where a cytotoxic drug is linked to a targeting antibody.

Experimental Protocols and Methodologies

The utility of this compound is realized through its application in established synthetic and conjugation protocols. Below are detailed methodologies for its incorporation into peptides and subsequent click chemistry reactions.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is typically achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The azide group is stable throughout the iterative steps of peptide synthesis.

Protocol for Incorporation:

-

Resin Preparation : Start with a suitable solid support resin (e.g., Rink Amide resin) and swell it in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling : Activate the subsequent standard Fmoc-protected amino acid (4 equivalents) using a coupling reagent such as HBTU (3.9 equivalents) and an additive like HOBt (4 equivalents) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to facilitate the reaction.

-

Incorporation of this compound : Couple this compound using the same activation and coupling procedure as for a standard amino acid.

-

Chain Elongation : Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection : Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the Dab residue if desired) using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide handle introduced by this compound allows for conjugation to alkyne-containing molecules via CuAAC, a highly efficient and specific reaction. This can be performed while the peptide is still attached to the solid-phase resin ("on-resin") or after cleavage ("in-solution").

On-Resin CuAAC Protocol:

-

Peptide-Resin Preparation : Synthesize the azide-containing peptide on the resin as described above. The N-terminal Fmoc group is typically left on after the final coupling step to prevent side reactions.

-

Reaction Cocktail Preparation : Prepare a "click" reaction cocktail. For a 0.1 mmol scale synthesis, this may consist of:

-

Alkyne-functionalized molecule (5-10 equivalents)

-

Copper(I) source:

-

Option A: Copper(I) Iodide (CuI) (1-2 equivalents)

-

Option B: Copper(II) Sulfate (CuSO₄) (1 equivalent) and Sodium Ascorbate (5 equivalents) as a reducing agent.

-

-

Base: N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

-

Solvent: Degassed DMF

-

-

On-Resin Reaction : Add the freshly prepared click reaction cocktail to the peptide-resin. Agitate the mixture at room temperature for 6-12 hours.

-

Washing : After the reaction is complete, drain the reaction mixture and thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

-

Cleavage and Purification : Cleave the modified peptide from the resin and purify using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

To visually represent the processes involving this compound, the following diagrams illustrate the key experimental workflows.

Caption: Workflow for incorporating this compound into a peptide via SPPS.

Caption: General workflow for on-resin click chemistry using an azide-modified peptide.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides valuable context. The synthesis of related protected diaminobutyric acid derivatives often starts from readily available amino acids like L-glutamine. For instance, a patented method describes the synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Gln-OH, which involves a Hofmann rearrangement of the glutamine side-chain amide to an amine, followed by Boc protection of the newly formed γ-amino group. Purification is typically achieved through standard chromatographic techniques, and characterization relies on methods such as HPLC, mass spectrometry, and NMR to confirm identity and purity. High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula.

References

Spectral Analysis of N3-L-Dab(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for N3-L-Dab(Boc)-OH, also known as (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on the predicted spectral characteristics based on its chemical structure and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) data. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectral Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy and the expected absorption bands in IR spectroscopy for this compound. These predictions are based on standard values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(O)OH | 10.0 - 12.0 | Singlet (broad) | 1H |

| -NH-Boc | 4.5 - 5.5 | Doublet or Triplet (broad) | 1H |

| α-CH | 4.0 - 4.5 | Multiplet | 1H |

| γ-CH₂ | 3.2 - 3.6 | Multiplet | 2H |

| β-CH₂ | 1.8 - 2.2 | Multiplet | 2H |

| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet | 9H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C =O (Carboxylic Acid) | 170 - 180 |

| -C =O (Boc) | 155 - 160 |

| -C (CH₃)₃ (Boc) | 79 - 82 |

| α-C H | 55 - 65 |

| γ-C H₂ | 45 - 55 |

| β-C H₂ | 30 - 40 |

| -C(C H₃)₃ (Boc) | 28 - 30 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| N₃ Stretch (Azide) | 2100 - 2150 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O Stretch (Boc) | 1680 - 1700 | Strong |

| N-H Bend (Amide) | 1510 - 1550 | Medium |

| C-O Stretch | 1000 - 1300 | Medium-Strong |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

-

NMR tubes (5 mm)

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent will depend on the sample's solubility. DMSO-d₆ is often a good choice for polar compounds like amino acid derivatives.

-

If using a non-deuterated solvent is necessary for solubility, a coaxial insert with a deuterated solvent can be used for locking the spectrometer's magnetic field.

-

Add a small amount of an internal standard (e.g., TMS at 0 ppm) for chemical shift referencing, unless the solvent peak is used as a reference.

-

Transfer the solution to a clean NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the peaks to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials and Equipment:

-

This compound sample (solid)

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory, or KBr pellet press and die set

-

Potassium Bromide (KBr), IR grade (if using pellet method)

-

Spatula, agate mortar and pestle

Procedure (using ATR-FTIR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., -OH, -NH, C=O, N₃) based on their position, shape, and intensity.

-

Visualization of Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Analysis of this compound.

An In-depth Technical Guide to the Solubility of N3-L-Dab(Boc)-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

N3-L-Dab(Boc)-OH, or (S)-2-azido-4-((tert-butoxycarbonyl)amino)butanoic acid, is a crucial building block in medicinal chemistry and peptide synthesis.[1] Its utility in introducing azide functionalities for "click chemistry," bioconjugation, and the development of antibody-drug conjugates (ADCs) makes understanding its solubility paramount for seamless integration into synthetic workflows.[2][3][4][5] This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, factors influencing its solubility, and a detailed experimental protocol for quantitative determination.

Physicochemical Properties

-

Molecular Formula: C₉H₁₆N₄O₄

-

Molecular Weight: 244.25 g/mol

-

Appearance: White crystalline powder

-

Melting Point: 95 - 97 °C

-

Storage: Recommended at 2-8°C or -20°C for long-term stability.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published in the public domain, qualitative information and the general behavior of analogous Boc-protected amino acids provide valuable insights. The presence of the bulky and hydrophobic tert-butoxycarbonyl (Boc) group significantly influences its solubility profile, generally favoring organic solvents over aqueous media.

| Solvent | Type | Expected Solubility | Notes |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Commonly used as a solvent for peptide synthesis and optical rotation measurements of this compound were performed in DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Often recommended as a solvent for preparing stock solutions of similar reagents. |

| Dichloromethane (DCM) | Chlorinated | Likely Soluble | Frequently used in synthetic steps involving Boc-protected amino acids. |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble to Soluble | Often used in the purification of amino acids. |

| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | General solubility for amino acids decreases with increasing hydrophobicity of the alcohol. |

| Water | Polar Protic | Insoluble to Sparingly Soluble | The hydrophobic Boc group and the overall organic nature of the molecule limit its solubility in water. |

| Acetone | Polar Aprotic | Likely Soluble | Boc-protected amino acids often show solubility in acetone. |

| Ethyl Acetate | Moderately Polar | Likely Soluble | A common solvent for extraction and purification of organic compounds. |

Factors Influencing Solubility

The solubility of this compound, like other protected amino acids, is governed by a combination of factors related to its molecular structure and the properties of the solvent.

-

Boc Protecting Group : The large, non-polar tert-butyl group significantly increases the hydrophobicity of the molecule, enhancing its solubility in non-polar organic solvents while decreasing it in polar solvents like water.

-

Azide and Carboxylic Acid Groups : These polar functional groups can participate in hydrogen bonding, which contributes to solubility in polar protic and aprotic solvents.

-

Solvent Polarity : Polar aprotic solvents like DMF and DMSO are generally effective at solvating both the polar and non-polar regions of Boc-protected amino acids.

-

Temperature : The solubility of solid solutes in liquid solvents generally increases with temperature. Gentle heating can be employed to dissolve the compound, but care must be taken to avoid degradation.

-

pH : In aqueous systems, the pH will affect the ionization state of the carboxylic acid group, thereby influencing solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. The shake-flask method is a widely accepted technique for this purpose.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., DMF, DMSO, DCM, Methanol, Water, etc.)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

Detailed Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume (e.g., 2.0 mL) of each solvent to be tested into the corresponding vials.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation :

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis :

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation :

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = C_measured × Dilution Factor Where:

-

C_measured is the concentration of the diluted sample.

-

Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.

-

-

Conclusion

A thorough understanding of the solubility of this compound is essential for its effective application in research and development. While quantitative data is sparse, its structural characteristics suggest good solubility in polar aprotic solvents like DMF and DMSO. For applications requiring precise concentration knowledge, the provided experimental protocol offers a reliable method for determining its solubility in a range of solvents. This information is critical for optimizing reaction conditions, purification procedures, and formulation development, ultimately contributing to the successful synthesis of novel peptides and bioconjugates.

References

Navigating the Stability and Storage of N3-L-Dab(Boc)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N3-L-Dab(Boc)-OH, or (S)-2-Azido-4-((tert-butoxycarbonyl)amino)butanoic Acid, is a critical building block in modern bioconjugation and pharmaceutical development, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its utility stems from the presence of two key functional groups: a terminal azide for "click" chemistry and a Boc-protected amine, which allows for orthogonal synthesis strategies. Ensuring the stability and purity of this reagent is paramount for reproducible and successful outcomes in research and development. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, complemented by detailed experimental protocols for stability assessment.

Recommended Storage and Handling

The storage recommendations for this compound vary among suppliers, likely due to differences in product purity and formulation. Generally, the compound is shipped under ambient conditions or with blue ice[1]. For long-term storage, the following conditions are variably suggested:

-

Refrigerator: 2-8°C[1]

-

Freezer: -20°C[2]

-

Room Temperature: Some suppliers indicate that the product is stable at room temperature[3].

Given these discrepancies, it is crucial to consult the Certificate of Analysis (CoA) or the technical data sheet provided by the specific supplier for the most accurate storage information. As a general best practice for preserving the integrity of the compound, long-term storage at -20°C in a tightly sealed container, protected from light and moisture , is advisable. The azide group, in particular, can be sensitive to prolonged exposure to light and moisture, which may lead to degradation[4].

Safe handling of this compound should be performed in a controlled laboratory environment with appropriate personal protective equipment. Organic azides can be energetic compounds, although the risk is generally low for molecules of this nature under standard laboratory conditions.

Chemical Stability Profile

The stability of this compound is primarily dictated by the lability of its two key functional groups: the Boc-protecting group and the azide moiety.

-

Boc (tert-butoxycarbonyl) Group: This group is notoriously acid-labile and is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid). Therefore, exposure of this compound to acidic environments should be avoided during storage and handling to prevent premature deprotection. The Boc group is, however, stable to basic conditions.

-

Azide (N3) Group: The azide group is generally stable under a wide range of synthetic conditions, including both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc group removal in solid-phase peptide synthesis. However, azides can be sensitive to reducing agents and, as mentioned, may degrade upon prolonged exposure to light and moisture. Thermal stability is also a consideration, especially for large-scale applications.

Quantitative Stability Assessment

While specific, publicly available quantitative stability data for this compound is limited, the following tables illustrate the type of data that would be generated in a formal stability study. These tables are provided for illustrative purposes to guide researchers in their own assessments.

Table 1: Illustrative Long-Term Stability Data for this compound at Different Temperatures

| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance |

| -20°C, Dark | 0 | 99.5 | White Solid |

| 6 | 99.4 | No Change | |

| 12 | 99.2 | No Change | |

| 24 | 99.1 | No Change | |

| 2-8°C, Dark | 0 | 99.5 | White Solid |

| 6 | 98.9 | No Change | |

| 12 | 98.2 | No Change | |

| 24 | 97.5 | No Change | |

| 25°C / 60% RH, Dark | 0 | 99.5 | White Solid |

| 6 | 97.1 | No Change | |

| 12 | 95.3 | Slight Discoloration | |

| 24 | 92.8 | Yellowish Tint |

Table 2: Illustrative Forced Degradation Study Results for this compound

| Stress Condition | Duration | Purity (%) by HPLC | Major Degradant(s) |

| 0.1 M HCl | 24 h | 65.2 | N3-L-Dab-OH (Boc deprotection) |

| 0.1 M NaOH | 24 h | 98.8 | Minor unidentified peaks |

| 3% H₂O₂ | 24 h | 96.5 | Oxidative adducts |

| 60°C Heat | 7 days | 98.1 | Minor unidentified peaks |

| Photostability (ICH Q1B) | 7 days | 97.3 | Photolytic byproducts |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately determining the purity of this compound and separating it from any potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically the method of choice.

Protocol 1: Development of a Stability-Indicating HPLC Method

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to ensure the separation of the parent compound from both more polar and less polar impurities.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Program (Illustrative):

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm or 220 nm). If the compound has a poor chromophore, derivatization of the azide may be necessary for sensitive detection.

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50).

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation pathways and validating the specificity of the stability-indicating method.

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize a sample before injection.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize a sample before injection.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 60°C for 7 days.

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are adequately represented.

Visualizing Stability and Degradation Pathways

The following diagrams illustrate the logical relationships in the stability assessment of this compound.

Caption: Factors influencing the stability and degradation of this compound.

References

- 1. Optimization and validation of a stability-indicating RP-HPLC method for determination of azithromycin and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 叠氮化物 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

The Strategic Role of the Boc Protecting Group in N3-L-Dab(Boc)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-L-Dab(Boc)-OH, chemically known as (S)-2-azido-4-(tert-butoxycarbonylamino)butanoic acid, is a non-canonical amino acid of significant interest in modern medicinal chemistry and drug development. Its unique trifunctional nature, featuring a carboxylic acid, an azide moiety, and a Boc-protected amine, makes it a versatile building block for the synthesis of complex peptides and bioconjugates. This technical guide provides a comprehensive overview of the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group in the chemistry and application of this compound. Key aspects including the chemical properties imparted by the Boc group, detailed experimental protocols for its management, and its strategic importance in solid-phase peptide synthesis (SPPS), the construction of antibody-drug conjugates (ADCs), and site-specific protein labeling are discussed in detail.

Introduction: Chemical Structure and Properties of this compound

This compound is a derivative of L-2,4-diaminobutyric acid (Dab) where the α-amino group is replaced by an azide (N3) and the γ-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This specific arrangement of functional groups provides a unique set of chemical properties that are highly valuable in bioorthogonal chemistry and peptide synthesis.

The presence of the Boc group is central to the utility of this molecule. It serves as a robust protecting group for the γ-amine, preventing its participation in unwanted side reactions during peptide synthesis or other chemical modifications. The Boc group is characterized by its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleavable under acidic conditions. This acid lability is a cornerstone of its strategic application, allowing for selective deprotection and subsequent functionalization of the γ-amine.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Synonyms | (S)-2-azido-4-[Boc-amino]butanoic acid, Azido-L-Dab(Boc)-OH |

| CAS Number | 1932403-71-8 |

| Molecular Formula | C9H16N4O4 |

| Molecular Weight | 244.2 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 95 - 97 °C |

| Optical Rotation | [a]20/D = -90 ± 1 ° (c=1 in DMF) |

| Storage Conditions | 0 - 8 °C |

The Role of the Boc Protecting Group

The primary function of the Boc group in this compound is to act as a temporary shield for the γ-amino group. This protection is crucial for several reasons:

-

Orthogonal Protection Strategy: In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the acid-labile Boc group is orthogonal to the base-labile Fmoc group. This allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the Boc-protected side chain.[2][3]

-

Prevention of Side Reactions: During the activation of the carboxylic acid for amide bond formation, the protected γ-amine is prevented from reacting with the activated carboxyl group, which would otherwise lead to oligomerization or cyclization.

-

Enabling Site-Specific Modifications: The Boc group can be selectively removed after peptide synthesis to unmask the γ-amino group for further modifications, such as the attachment of payloads, linkers, or other functional moieties.[2]

Boc Group Stability and Cleavage

The tert-butyl carbamate linkage of the Boc group is stable to most bases and nucleophiles.[2] However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The mechanism of cleavage involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.

Table 2: General Conditions for Boc Deprotection

| Reagent | Conditions | Typical Reaction Time | Notes |

| Trifluoroacetic acid (TFA) | 25-50% in Dichloromethane (DCM) | 30 min | Standard condition in Boc-based SPPS. |

| Hydrochloric acid (HCl) | 4M in Dioxane or Methanol | 30-60 min | Alternative to TFA. |

| Formic acid | Neat or in an inert solvent | 1-16 hours | Milder alternative to TFA. |

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of Nγ-Boc protected L-2,4-diaminobutyric acid derivatives involves a Hofmann rearrangement of a protected L-glutamine precursor. The α-azido group can then be introduced via a diazotization reaction.

Protocol 1: Synthesis of Nγ-Boc-L-2,4-diaminobutyric acid from Fmoc-Gln-OH

-

Hofmann Rearrangement:

-

Suspend Fmoc-Gln-OH in a mixed solvent of acetonitrile, ethyl acetate, and water.

-

Add iodobenzene diacetate (DiPa) and stir at room temperature.

-

Upon reaction completion (monitored by TLC), work up the reaction to isolate Fmoc-Dab-OH.

-

-

Boc Protection:

-

Dissolve the obtained Fmoc-Dab-OH in a mixture of acetone and water.

-

Add di-tert-butyl dicarbonate ((Boc)2O).

-

Adjust the pH to 7.5-8.0 with a base (e.g., NaOH) and stir until the reaction is complete.

-

Acidify the reaction mixture and extract the product, Fmoc-Dab(Boc)-OH.

-

-

Introduction of the Azide Group (Conceptual):

-

The α-Fmoc group would first need to be removed to expose the α-amine.

-

The resulting H-Dab(Boc)-OH could then undergo a diazotization reaction, for example, using sodium nitrite in the presence of an acid, followed by treatment with sodium azide to introduce the α-azido group. Note: This is a conceptual step, and specific literature protocols for this transformation on this substrate are scarce.

-

Incorporation of this compound into a Peptide using Fmoc-SPPS

This protocol outlines a manual procedure for a single coupling cycle.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

Table 3: Typical Parameters for Coupling of Azido-Amino Acids in Fmoc-SPPS

| Parameter | Value | Notes |

| Amino Acid Equivalents | 3 - 5 eq. | An excess is used to drive the reaction to completion. |

| Coupling Reagent Equivalents | 3 - 5 eq. | PyBOP or DIC/Oxyma are also effective. |

| Base Equivalents (DIPEA) | 6 - 10 eq. | Typically double the equivalents of the amino acid. |

| Coupling Time | 1 - 3 hours | Completion monitored by a ninhydrin or Kaiser test. |

| Typical Coupling Yield | >99% | High yields are expected under optimized conditions. |

Strategic Applications and Workflows

The unique structure of this compound makes it a valuable tool in several advanced applications. The following diagrams illustrate logical workflows for its use.

Synthesis of an Antibody-Drug Conjugate (ADC)

This compound can be incorporated into a peptide linker, which is then conjugated to a cytotoxic drug and an antibody. The Boc group allows for orthogonal protection during the synthesis of the peptide-drug conjugate.

Site-Specific Protein Labeling

A peptide containing this compound can be synthesized and, after cleavage and deprotection, used to label a protein of interest that has been engineered to contain a bioorthogonal reactive group, such as a strained alkyne (e.g., DBCO).

Conclusion

The Boc protecting group in this compound is a critical feature that enables its use as a versatile building block in modern bioconjugation and drug development. Its acid lability, combined with its stability to a wide range of other chemical conditions, allows for the implementation of robust orthogonal protection strategies. This facilitates the synthesis of complex peptides and the site-specific introduction of functional moieties. The ability to selectively unmask the γ-amino group post-synthesis opens up a plethora of possibilities for creating novel therapeutics, diagnostic agents, and tools for chemical biology. A thorough understanding of the chemistry of the Boc group is therefore essential for researchers and scientists working with this powerful and versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nγ-Boc-L-α,γ-diaminobutyric acid from L-glutamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Nγ-Boc-L-α,γ-diaminobutyric acid, a valuable building block in peptide synthesis and drug discovery, starting from L-glutamine. The synthesis involves a key Hofmann rearrangement of an Nα-protected L-glutamine derivative.

Introduction

L-α,γ-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that is a component of various natural products, including peptide antibiotics. The selective protection of its α- and γ-amino groups is crucial for its incorporation into peptide chains. This protocol details the synthesis of Nγ-Boc-L-Dab-OH from L-glutamine, a readily available starting material. The core of this synthetic route is the Hofmann rearrangement, which converts the side-chain amide of glutamine into a primary amine, thus forming the Dab backbone. This method provides a reliable pathway to obtaining this important amino acid derivative for further use in synthetic chemistry and drug development.

Overall Synthesis Workflow

The synthesis of Nγ-Boc-L-Dab-OH from L-glutamine can be achieved through a multi-step process that involves protection of the α-amino group, Hofmann rearrangement of the side-chain amide, protection of the newly formed γ-amino group, and final deprotection of the α-amino group.

Figure 1: Overall workflow for the synthesis of Nγ-Boc-L-Dab-OH from L-glutamine.

Experimental Protocols

Step 1: Synthesis of Nα-Boc-L-Glutamine

This step involves the protection of the α-amino group of L-glutamine with a tert-butoxycarbonyl (Boc) group.

Materials:

-

L-Glutamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-glutamine in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution while maintaining the pH between 9 and 10 with the addition of 1M NaOH solution.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Nα-Boc-L-glutamine.

Step 2: Synthesis of Nα-Boc-L-α,γ-diaminobutyric acid via Hofmann Rearrangement

This key step utilizes a polymer-supported hypervalent iodine reagent for a clean conversion of the amide to an amine. Hofmann rearrangement of Nα-Boc-L-Gln-OH mediated by a polymer-supported hypervalent iodine reagent, poly[(4-diacetoxyiodo)styrene] (PSDIB), in water can afford Nα-Boc-L-α,γ-diaminobutyric acid (Boc-Dab-OH) in high yield.[1]

Materials:

-

Nα-Boc-L-Glutamine

-

Poly[(4-diacetoxyiodo)styrene] (PSDIB)

-

Water

Procedure:

-

Suspend Nα-Boc-L-glutamine in water.

-

Add poly[(4-diacetoxyiodo)styrene] (PSDIB) (1.2 equivalents) to the suspension.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the polymer resin and wash it with water.

-

Lyophilize the aqueous filtrate to obtain Nα-Boc-L-α,γ-diaminobutyric acid.

Step 3: Synthesis of Nα,Nγ-di-Boc-L-diaminobutyric acid

The newly formed γ-amino group is protected with a Boc group.

Materials:

-

Nα-Boc-L-α,γ-diaminobutyric acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

Procedure:

-

Dissolve Nα-Boc-L-α,γ-diaminobutyric acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 equivalents).

-

Cool the solution to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Nα,Nγ-di-Boc-L-diaminobutyric acid.

Step 4: Selective Nα-Deprotection to yield Nγ-Boc-L-Dab-OH

The final step involves the selective removal of the Nα-Boc protecting group under acidic conditions.

Materials:

-

Nα,Nγ-di-Boc-L-diaminobutyric acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve Nα,Nγ-di-Boc-L-diaminobutyric acid in a 1:1 mixture of trifluoroacetic acid and dichloromethane.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain Nγ-Boc-L-Dab-OH as a TFA salt.

Data Presentation

The following table summarizes the key parameters for each step of the synthesis.

| Step | Reaction | Key Reagents | Solvent | Typical Yield | Purity (HPLC) |

| 1 | Nα-Boc Protection | (Boc)₂O, NaOH | Dioxane/Water | >90% | >98% |

| 2 | Hofmann Rearrangement | PSDIB | Water | ~87%[1] | >95% |

| 3 | Nγ-Boc Protection | (Boc)₂O, NaHCO₃ | Dioxane/Water | >90% | >98% |

| 4 | Nα-Deprotection | TFA | DCM | >95% | >98% |

Chemical Transformation Pathway

The chemical structures and transformations for each step are outlined below.

References

Application Notes and Protocols for the Incorporation of N3-L-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of the non-canonical amino acid N3-L-Dab(Boc)-OH into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This versatile building block introduces a chemically accessible azide moiety, enabling a broad range of subsequent modifications via click chemistry, such as PEGylation, fluorescent labeling, or the attachment of cytotoxic payloads for drug delivery applications.

Overview

The incorporation of this compound follows the standard cycle of Boc-SPPS, which involves the iterative deprotection of the Nα-Boc group with a moderately strong acid and subsequent coupling of the next amino acid. The Boc protecting group on the side chain of the diaminobutyric acid (Dab) residue provides orthogonal protection, remaining stable during the Nα-Boc deprotection steps and being removed during the final cleavage from the resin. The azide group is generally stable throughout the SPPS cycles, including the acidic conditions of Boc deprotection.

Experimental Protocols

This section details the necessary steps for the successful incorporation of this compound into a peptide chain using manual or automated Boc-SPPS.

Resin Selection and Preparation

-

Resin: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Merrifield resin for a C-terminal acid, or MBHA resin for a C-terminal amide).

-

Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes prior to the first amino acid coupling.

Boc-SPPS Cycle for this compound Incorporation

The following steps outline a single cycle for coupling this compound.

a) Nα-Boc Deprotection:

-

Wash the resin-bound peptide with DCM (3x).

-

Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (5x) to remove residual acid.

b) Neutralization:

-

Wash the resin with 5% N,N-Diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).

-

Wash the resin with DCM (3x) to remove excess base.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection.

c) Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (3-4 eq.) or HATU (3-4 eq.) in N,N-Dimethylformamide (DMF).

-

Add DIEA (6-8 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The coupling time may need to be optimized depending on the sequence.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative result (yellow/colorless) indicates complete coupling. If the test is positive, the coupling step should be repeated.

d) Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Important Consideration for the Azide Group:

The azide group is susceptible to reduction to a primary amine by thiol-containing scavengers. Therefore, it is crucial to use a cleavage cocktail that does not contain reagents like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT).

Recommended Cleavage Cocktail (Thiol-Free):

-

TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

Cleavage Procedure:

-

Wash the dried peptide-resin with DCM.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Data Presentation

The following tables summarize the recommended quantitative parameters for the incorporation of this compound.

Table 1: Reagents and Conditions for this compound Coupling

| Parameter | Value | Notes |

| Amino Acid Equivalents | 3 - 4 eq. | Relative to resin loading capacity. |

| Coupling Reagent | HBTU or HATU | 3 - 4 eq. |

| Base (DIEA) Equivalents | 6 - 8 eq. | Typically double the amino acid equivalents. |

| Solvent | DMF | |

| Coupling Time | 1 - 4 hours | Monitor with Kaiser test for completion. |

| Typical Coupling Yield | >95% | Dependent on sequence and coupling conditions. |

Table 2: Boc Deprotection and Cleavage Parameters

| Step | Reagent | Concentration | Time |

| Nα-Boc Deprotection | TFA in DCM | 50% (v/v) | 20 - 30 minutes |

| Final Cleavage | TFA / TIS / H₂O | 95:2.5:2.5 (v/v/v) | 2 - 4 hours |

Mandatory Visualization

Caption: Boc-SPPS cycle for incorporating this compound.

Caption: Workflow for the final cleavage of the azide-peptide.

Application Notes and Protocols for N3-L-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-L-Dab(Boc)-OH, also known as (S)-2-azido-4-(tert-butoxycarbonylamino)butanoic acid, is a non-canonical amino acid derivative that serves as a versatile building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a terminal azide (N3) group on the side chain and a Boc-protected amine, makes it an invaluable tool for the site-specific introduction of a chemical handle for bio-orthogonal "click chemistry" reactions.[1] This allows for the precise conjugation of peptides to a wide array of molecules, including cytotoxic drugs for the development of peptide-drug conjugates (PDCs), imaging agents for diagnostics, and polyethylene glycol (PEG) for improving pharmacokinetic profiles.[1]

The azide functionality is stable under the acidic conditions required for Boc-SPPS, making this compound fully compatible with this robust peptide synthesis methodology. The side-chain Boc protecting group ensures orthogonality, allowing for selective deprotection if further modification of the side-chain amine is desired.[1] These application notes provide a detailed protocol for the incorporation of this compound into peptides using Boc-SPPS, along with relevant technical data and a workflow for the synthesis of a peptide-drug conjugate.

Key Applications

-

Peptide-Drug Conjugates (PDCs): The azide group allows for the covalent attachment of alkyne-modified cytotoxic payloads to a targeting peptide.

-

Peptide Imaging Agents: Fluorophores or other imaging moieties functionalized with an alkyne can be "clicked" onto the peptide for in vitro and in vivo tracking.

-